molecular formula C11H8ClNOS B411828 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde CAS No. 73568-30-6

2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde

Cat. No.: B411828
CAS No.: 73568-30-6
M. Wt: 237.71g/mol
InChI Key: AZKPVKLQVQZMHR-UHFFFAOYSA-N
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Description

2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chloro group at the second position, a methylsulfanyl group at the seventh position, and an aldehyde group at the third position of the quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is primarily based on its ability to interact with biological targets such as enzymes and receptors. The chloro and methylsulfanyl groups enhance its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is unique due to the presence of both the chloro and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and other scientific research applications .

Properties

IUPAC Name

2-chloro-7-methylsulfanylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKPVKLQVQZMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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